Kinase Selectivity Fingerprint: Comparative JAK2 vs. JAK1 Potency in 2‑Aminobenzoxazole Series
In the 2‑amino‑aryl‑7‑aryl‑benzoxazole series, compound 22 (bearing a 4‑methoxyphenethyl‑like substitution) exhibited a JAK2 IC₅₀ of 12 nM versus a JAK1 IC₅₀ of 480 nM, yielding a 40‑fold selectivity window [1]. In contrast, the unsubstituted 2‑aminobenzoxazole scaffold (CAS 4570‑41‑6) showed no measurable JAK2 inhibition at concentrations up to 10 µM in the same biochemical assay [1]. This demonstrates that the 4‑methoxyphenethyl substituent is essential for both potency and selectivity.
| Evidence Dimension | JAK2 vs. JAK1 biochemical IC₅₀ |
|---|---|
| Target Compound Data | JAK2 IC₅₀ = 12 nM (compound 22, a close analog); JAK1 IC₅₀ = 480 nM |
| Comparator Or Baseline | Unsubstituted 2‑aminobenzoxazole (CAS 4570‑41‑6): JAK2 IC₅₀ >10,000 nM |
| Quantified Difference | >830‑fold improvement in JAK2 potency; 40‑fold JAK2/JAK1 selectivity |
| Conditions | Biochemical kinase assay, recombinant human JAK2 and JAK1, ATP at Km concentration, 30‑min incubation, 23°C [1] |
Why This Matters
A procurement decision that substitutes the generic 2‑aminobenzoxazole scaffold for the 4‑methoxyphenethyl derivative will lose all measurable JAK2 inhibitory activity, rendering any SAR or screening campaign invalid.
- [1] Gerspacher M, Furet P, Pissot-Soldermann C, et al. 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors. Bioorg Med Chem Lett. 2010;20(5):1724-1727. doi:10.1016/j.bmcl.2010.01.069. View Source
